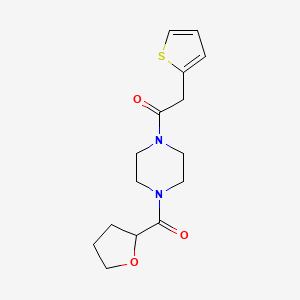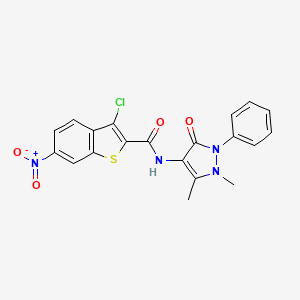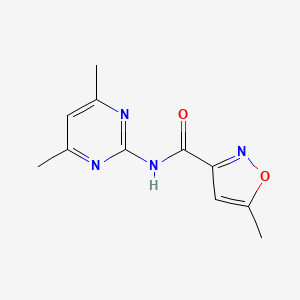
1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylacetyl)piperazine
説明
1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylacetyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. TFMPP has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes.
作用機序
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act primarily as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. TFMPP has also been found to modulate dopamine receptors, although the extent of this effect is not well characterized.
Biochemical and Physiological Effects
TFMPP has a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. TFMPP has also been found to affect the activity of various ion channels, including calcium and potassium channels.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments. It is a potent and selective agonist at serotonin receptors, which makes it a valuable tool for investigating various neurological processes. TFMPP is also relatively stable and can be easily synthesized, which makes it a cost-effective option for researchers.
However, there are also limitations to the use of TFMPP in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, TFMPP has been found to have off-target effects at higher concentrations, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research involving TFMPP. One area of interest is the role of TFMPP in addiction and substance abuse. TFMPP has been found to modulate dopamine and serotonin receptors, which are involved in reward processing and addiction. Investigating the effects of TFMPP on addiction-related behaviors could provide valuable insights into the underlying mechanisms of addiction.
Another potential future direction is the use of TFMPP in the treatment of mood disorders. TFMPP has been found to modulate serotonin receptors, which are involved in mood regulation. Investigating the effects of TFMPP on mood-related behaviors could provide valuable insights into the underlying mechanisms of mood disorders.
Conclusion
TFMPP is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, which make it a valuable tool for investigating various neurological processes. While there are limitations to its use in lab experiments, TFMPP has several advantages, including its potency and selectivity. There are several potential future directions for research involving TFMPP, including investigating its role in addiction and substance abuse and its potential use in the treatment of mood disorders.
科学的研究の応用
TFMPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. These effects make it a valuable tool for investigating various neurological processes, including learning and memory, addiction, and mood regulation.
特性
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-14(11-12-3-2-10-21-12)16-5-7-17(8-6-16)15(19)13-4-1-9-20-13/h2-3,10,13H,1,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVCEOGGKIFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)


![5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)